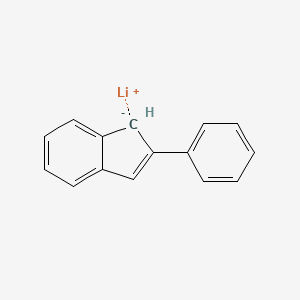
lithium;2-phenyl-1H-inden-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-phenyl-1H-inden-1-ide is an organolithium compound that features a lithium atom bonded to a 2-phenyl-1H-inden-1-ide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-phenyl-1H-inden-1-ide typically involves the reaction of 2-phenyl-1H-indene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is often performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent and high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-phenyl-1H-inden-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other oxidants.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides, acyl halides, and other reactive species can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized organic compounds .
Applications De Recherche Scientifique
Lithium;2-phenyl-1H-inden-1-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which lithium;2-phenyl-1H-inden-1-ide exerts its effects involves the nucleophilic nature of the lithium-bound carbon atom. This nucleophilic center can attack electrophilic sites in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;2-phenyl-1H-indol-1-ide
- Lithium;2-phenyl-1H-inden-3-ide
- Lithium;2-phenyl-1H-inden-2-ide
Uniqueness
Lithium;2-phenyl-1H-inden-1-ide is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, selectivity, and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
124886-03-9 |
|---|---|
Formule moléculaire |
C15H11Li |
Poids moléculaire |
198.2 g/mol |
Nom IUPAC |
lithium;2-phenyl-1H-inden-1-ide |
InChI |
InChI=1S/C15H11.Li/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15;/h1-11H;/q-1;+1 |
Clé InChI |
CFJNNECDDHWVGF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


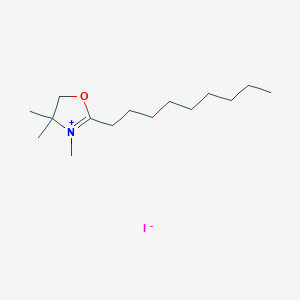
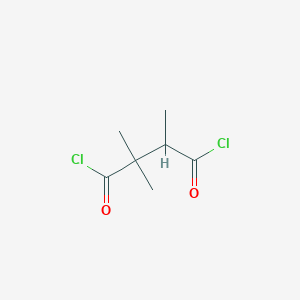

![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

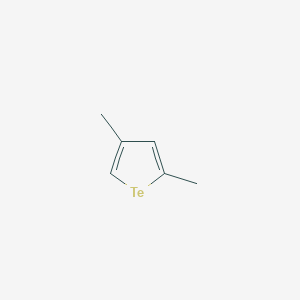
diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
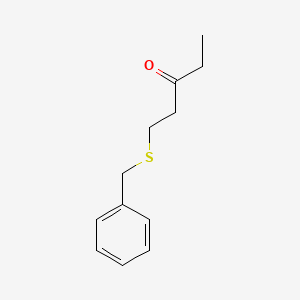
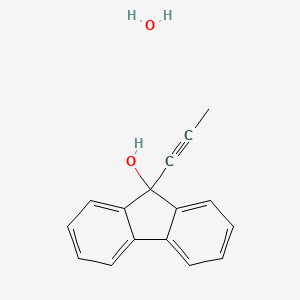
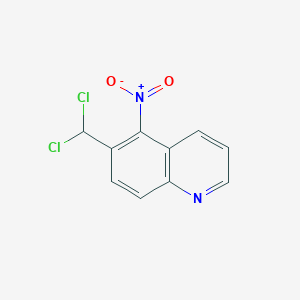
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
